molecular formula C22H23Cl2N5O2S B286132 N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide

N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide

Cat. No. B286132
M. Wt: 492.4 g/mol
InChI Key: FTIVWOBQYFNRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties and has been used in various research applications.

Scientific Research Applications

N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide has been used in various scientific research applications. This compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and Physiological Effects:
N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide in lab experiments is its potential use as an anti-cancer and anti-inflammatory agent. However, one of the limitations of using this compound is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide. One future direction is to further investigate the mechanism of action of this compound. Additionally, further studies could be done to determine the optimal dosage and administration of this compound for its potential use as an anti-cancer and anti-inflammatory agent. Finally, more research could be done to investigate the potential use of this compound in other scientific research applications.

Synthesis Methods

The synthesis method of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 1-(5-amino-4-ethyl-4H-1,2,4-triazol-3-yl)-2-[(3,5-dichlorophenyl)amino]ethanethiol in the presence of a base. This reaction results in the formation of N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide.

properties

Molecular Formula

C22H23Cl2N5O2S

Molecular Weight

492.4 g/mol

IUPAC Name

N-[1-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C22H23Cl2N5O2S/c1-4-29-20(14(3)25-21(31)18-8-6-5-7-13(18)2)27-28-22(29)32-12-19(30)26-17-10-15(23)9-16(24)11-17/h5-11,14H,4,12H2,1-3H3,(H,25,31)(H,26,30)

InChI Key

FTIVWOBQYFNRCZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(C)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(C)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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